
Alphitonin
Overview
Description
Alphitonin is a flavonoid compound that has been identified in the wood of Larix leptolepis . It is also a metabolic intermediate formed during the catabolism of quercetin by the human gut bacterium Eubacterium ramulus . Flavonoids, including this compound, are polyphenolic compounds derived from plants and are known for their diverse bioactive properties, such as antioxidant, anti-inflammatory, and cardioprotective effects .
Mechanism of Action
Target of Action
Alphitonin is a flavonoid that has been found in L. leptolepis wood . It is also a metabolic intermediate that is formed during the catabolism of quercetin by the human gut bacteria E. ramulus It is known to be involved in the metabolism of quercetin, a flavonoid with various health benefits .
Mode of Action
It is known to be a metabolic intermediate in the catabolism of quercetin . The chalcone isomerase (CHI) from the gut bacterium Eubacterium ramulus is known to convert (+)-taxifolin, a flavanonol, into this compound .
Biochemical Pathways
This compound is involved in the catabolism of quercetin . In the B. uniformis culture, kaempferol is synthesized through dehydroxylation of quercetin, which can be catabolized into this compound by L. rhamnosus . This suggests that this compound plays a role in the metabolic pathways of flavonoids in the human gut microbiota.
Pharmacokinetics
ramulus . This suggests that this compound may be produced and metabolized in the gut.
Result of Action
It is known to be a metabolic intermediate in the catabolism of quercetin . Quercetin is a flavonoid with various health benefits, including antioxidant, anti-inflammatory, and antitumor properties . Therefore, this compound, as a product of quercetin metabolism, may contribute to these effects.
Action Environment
The action of this compound is influenced by the environment in the human gut, where it is produced and metabolized . The gut microbiota, particularly the bacteria E. ramulus and L. rhamnosus, play a crucial role in the production of this compound . This compound has been observed to be highly unstable in the culture medium, suggesting that its action, efficacy, and stability may be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
Alphitonin plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is thermally and enzymically converted from the flavonoid taxifolin . This compound interacts with enzymes such as chalcone isomerase, which catalyzes the intramolecular ring contraction of taxifolin to form this compound . Additionally, this compound has been shown to have antioxidant properties, being more active than quercetin .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In murine small intestinal epithelial cells, this compound did not inhibit tumor necrosis factor (TNF) responses, suggesting that microbial transformation of quercetin completely abolished its anti-inflammatory effect . Furthermore, this compound-4-O-β-D-glucopyranoside, a derivative of this compound, has been shown to stimulate lymphocyte proliferation without inhibiting normal cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, the bacterial chalcone isomerase from Eubacterium ramulus catalyzes the conversion of taxifolin to this compound via a reverse Michael addition . This reaction involves the abstraction of a proton from the flavonoid scaffold by the enzyme’s active site, leading to the formation of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound over time have been studied. This compound is known to be thermally stable and can be stored long-term at -20°C in solvents such as ethanol, methanol, DMF, or DMSO . Detailed studies on the long-term effects of this compound on cellular function in vitro or in vivo are limited.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its conversion from taxifolin by chalcone isomerase . This conversion is a key step in the flavonoid degradation pathway in certain bacteria. This compound’s involvement in metabolic pathways also includes its interaction with enzymes and cofactors that regulate metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound may localize to the endoplasmic reticulum, mitochondria, or nucleus, depending on its interactions with cellular machinery . These localizations can impact this compound’s activity and function within the cell.
Preparation Methods
Alphitonin can be synthesized through the enzymatic transformation of taxifolin. The bacterial chalcone isomerase from Eubacterium ramulus catalyzes the intramolecular ring contraction of taxifolin to form this compound . This process can be optimized through heterologous biosynthesis in bacterial factories such as Streptomyces albidoflavus and Escherichia coli . The production involves cultivating the strain S. albidoflavus UO-FLAV-004-ALPH and extracting samples with acidified organic solvents, followed by analysis using high-performance liquid chromatography and high-resolution electrospray ionization mass spectrometry .
Chemical Reactions Analysis
Alphitonin undergoes various chemical reactions, including oxidation, reduction, and substitution. The enzymatic transformation of taxifolin to this compound involves a reverse Michael addition catalyzed by chalcone isomerase . Common reagents used in these reactions include hydrogen peroxide for oxidation and various organic solvents for extraction and purification . The major products formed from these reactions include this compound and other flavonoid derivatives .
Scientific Research Applications
Alphitonin has several scientific research applications across various fields:
Comparison with Similar Compounds
Alphitonin is similar to other flavonoids such as taxifolin, aromadendrin, and maesopsin. it is unique in its formation through the specific enzymatic transformation of taxifolin by Eubacterium ramulus . Other similar compounds include quercetin, luteolin, and naringenin, which are also flavonoids with diverse bioactive properties .
Properties
IUPAC Name |
2-[(3,4-dihydroxyphenyl)methyl]-2,4,6-trihydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-8-4-11(19)13-12(5-8)22-15(21,14(13)20)6-7-1-2-9(17)10(18)3-7/h1-5,16-19,21H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLACNNZBMRRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


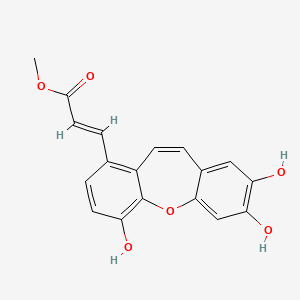
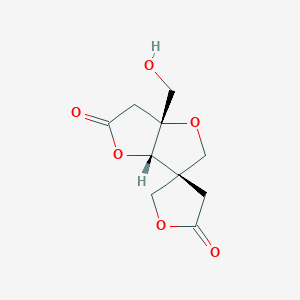
![3-[(Methylthio)methoxy]propanenitrile](/img/structure/B1252152.png)

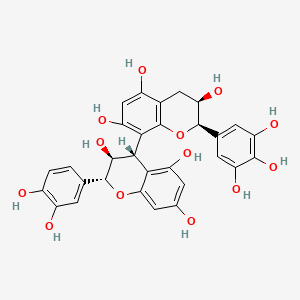
![(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-YN-1-ylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine](/img/structure/B1252157.png)
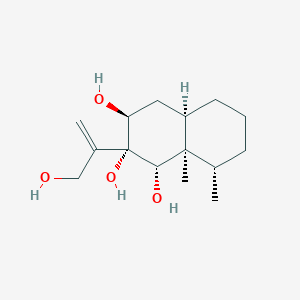
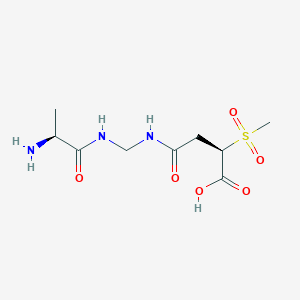
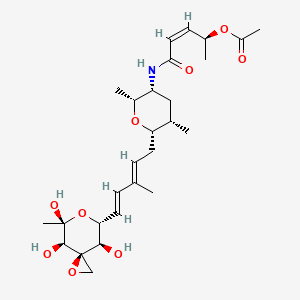
![(1S,4S,5R,8E,12R,13S,16R)-4,5,12-trihydroxy-4,8,12,16-tetramethyl-14-oxabicyclo[11.3.1]heptadec-8-en-15-one](/img/structure/B1252165.png)
![(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B1252166.png)
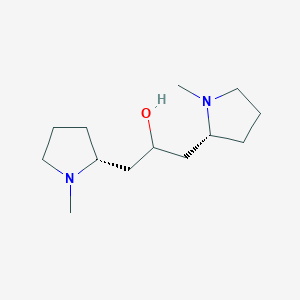
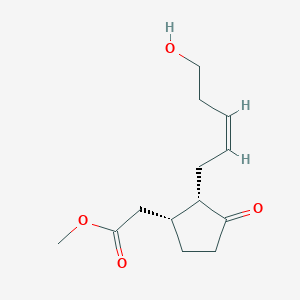
![(2S,3S,4S)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]-4-(trifluoroacetyl)cyclohexanone](/img/structure/B1252172.png)
